molecular formula C24H21ClN2O3S B2828839 3-(4-chlorobenzenesulfonyl)-6-ethoxy-N-(4-methylphenyl)quinolin-4-amine CAS No. 895640-65-0

3-(4-chlorobenzenesulfonyl)-6-ethoxy-N-(4-methylphenyl)quinolin-4-amine

Cat. No.: B2828839
CAS No.: 895640-65-0
M. Wt: 452.95
InChI Key: UGWFBSOICRHVJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorobenzenesulfonyl)-6-ethoxy-N-(4-methylphenyl)quinolin-4-amine is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, substituted with various functional groups including a 4-chlorophenylsulfonyl group, an ethoxy group, and a p-tolyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-(4-chlorobenzenesulfonyl)-6-ethoxy-N-(4-methylphenyl)quinolin-4-amine typically involves multi-step organic reactions. One common synthetic route involves the use of N-propargyl aniline derivatives, which undergo intramolecular main group metal Lewis acid-catalyzed formal hydroamination and hydroarylation. This process can be conducted under aerobic conditions using stannic chloride or indium (III) chloride . The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

3-(4-chlorobenzenesulfonyl)-6-ethoxy-N-(4-methylphenyl)quinolin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include stannous chloride dihydrate in ethanol for reduction, and various oxidizing agents for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but typically involve modifications to the functional groups attached to the quinoline core.

Scientific Research Applications

This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. . Additionally, it is used in the development of new pharmaceuticals and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6-ethoxy-N-(4-methylphenyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-(4-chlorobenzenesulfonyl)-6-ethoxy-N-(4-methylphenyl)quinolin-4-amine can be compared to other quinoline derivatives, such as 4-chloro-6-(trifluoromethyl)quinoline and 4,6-dichloroquinoline . These compounds share a similar quinoline core but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The unique combination of functional groups in this compound makes it distinct and potentially more versatile in its applications.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6-ethoxy-N-(4-methylphenyl)quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O3S/c1-3-30-19-10-13-22-21(14-19)24(27-18-8-4-16(2)5-9-18)23(15-26-22)31(28,29)20-11-6-17(25)7-12-20/h4-15H,3H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWFBSOICRHVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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